Cas no 118182-96-0 (Methanone, bis[4-[2-(2-propenyl)phenoxy]phenyl]-)
118182-96-0 structure
Product Name:Methanone, bis[4-[2-(2-propenyl)phenoxy]phenyl]-
CAS-nummer:118182-96-0
MF:C31H26O3
MW:446.536348819733
CID:1207407
PubChem ID:19880495
Update Time:2025-04-20
Methanone, bis[4-[2-(2-propenyl)phenoxy]phenyl]- Chemische en fysische eigenschappen
Naam en identificatie
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- Methanone, bis[4-[2-(2-propenyl)phenoxy]phenyl]-
- bis[4-(2-prop-2-enylphenoxy)phenyl]methanone
- Bis{4-[2-(prop-2-en-1-yl)phenoxy]phenyl}methanone
- 4,4'-bis(2-allylphenoxy) benzophenone
- 118182-96-0
- DTXSID70600955
- SCHEMBL9571713
-
- Inchi: 1S/C31H26O3/c1-3-9-23-11-5-7-13-29(23)33-27-19-15-25(16-20-27)31(32)26-17-21-28(22-18-26)34-30-14-8-6-12-24(30)10-4-2/h3-8,11-22H,1-2,9-10H2
- InChI-sleutel: GZZRWNMURLFBQK-UHFFFAOYSA-N
- LACHT: O(C1C=CC(=CC=1)C(C1C=CC(=CC=1)OC1C=CC=CC=1CC=C)=O)C1C=CC=CC=1CC=C
Berekende eigenschappen
- Exacte massa: 446.18828
- Monoisotopische massa: 446.18819469g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 34
- Aantal draaibare bindingen: 10
- Complexiteit: 587
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 8.5
- Topologisch pooloppervlak: 35.5Ų
Experimentele eigenschappen
- PSA: 35.53
Methanone, bis[4-[2-(2-propenyl)phenoxy]phenyl]- Gerelateerde literatuur
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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